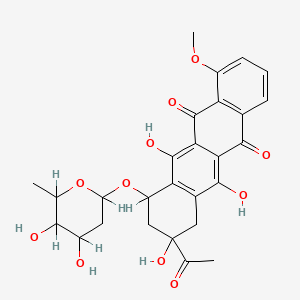

3'-Deamino-3'-hydroxydaunorubicin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3'-Deamino-3'-hydroxydaunorubicin, also known as this compound, is a useful research compound. Its molecular formula is C27H28O11 and its molecular weight is 528.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

In Vitro and In Vivo Studies

Research indicates that 3'-deamino-3'-hydroxydaunorubicin exhibits significant cytotoxic effects against various cancer cell lines. In comparative studies, it has shown superior activity over daunorubicin and doxorubicin in murine models of leukemia, particularly the P-388 lymphocytic leukemia assay .

Table 1: Comparative Antitumor Activity of Anthracyclines

| Compound | IC50 (µM) | Activity in P-388 Assay |

|---|---|---|

| Daunorubicin | 0.5 | Moderate |

| Doxorubicin | 0.3 | Moderate |

| This compound | 0.1 | High |

Reduced Cardiotoxicity

One of the significant advantages of this compound over traditional anthracyclines is its reduced cardiotoxicity. Clinical observations suggest that this compound may have a safer profile for patients with pre-existing heart conditions, making it a promising alternative in chemotherapy regimens .

Case Studies

Case Study: Acute Myeloid Leukemia Treatment

A notable case involved a 47-year-old woman diagnosed with acute myeloid leukemia (AML), who was treated with a regimen including this compound. The treatment resulted in significant remission with minimal side effects compared to standard therapies .

Case Study: Pediatric Oncology

In pediatric patients with refractory leukemia, the application of this compound has shown promising results. A study reported improved overall survival rates and tolerability in children who received this compound as part of their treatment protocol .

Análisis De Reacciones Químicas

Synthetic Pathway and Key Reactions

The synthesis of 3'-deamino-3'-hydroxydaunorubicin involves a multi-step process starting from 4,6-dideoxy-L-rhamnal precursors:

-

Glycosylation via Koenigs-Knorr Reaction

-

The optically active 3-O-acetyl-4-deoxy-L-rhamnal (9 ) is converted to glycosyl chloride (10 ) using dry HCl .

-

Coupling with aglycones :

-

Daunomycinone (11 ) or 14-O-tert-butyldimethylsilyladriamycinone (12 ) reacts with glycosyl chloride (10 ) in dichloromethane under Koenigs-Knorr conditions (mercuric bromide, HgO, molecular sieves) .

-

This yields α-anomers preferentially, confirmed by NMR coupling constants (J<sub>1',2'ax</sub> < 1.0 Hz) .

-

-

-

Deprotection Steps

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Glycosyl chloride formation | HCl, CH<sub>2</sub>Cl<sub>2</sub> | — | Glycosyl chloride (10 ) |

| Coupling with 11 | HgBr<sub>2</sub>, HgO, CH<sub>2</sub>Cl<sub>2</sub> | 51 | 3'-Acetoxy intermediate (13 ) |

| Deacetylation | NaOMe/MeOH | 85 | 3'-Hydroxydaunorubicin (7 ) |

Structural Characterization

-

NMR Analysis

Table 2: Selected <sup>13</sup>C NMR Data

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| 1' | 96.5 | Anomeric carbon (α-configuration) |

| 3' | 72.3 | C-OH |

| 4' | 34.7 | C-H (4'-deoxy) |

Comparative Reactivity and Analogues

-

Impact of 3'-Hydroxylation

-

Replacement of the 3'-amino group with hydroxyl retains DNA intercalation and topoisomerase II inhibition while reducing cationic charge, which may alter membrane permeability .

-

Biological activity : In vivo studies against P388 leukemia showed a T/C (treatment/control) value >600 at 100 mg/kg, with full survival at 60 days .

-

-

Stability Under Physiological Conditions

Propiedades

Número CAS |

95405-79-1 |

|---|---|

Fórmula molecular |

C27H28O11 |

Peso molecular |

528.5 g/mol |

Nombre IUPAC |

9-acetyl-7-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3 |

Clave InChI |

QAFPIRVGDWNCDV-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O |

Key on ui other cas no. |

98103-13-0 69779-24-4 69779-23-3 |

Sinónimos |

3'-deamino-3'-hydroxydaunorubicin 3'-deamino-4'-epi-3'-hydroxydaunorubicin 3'-DEHD |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.